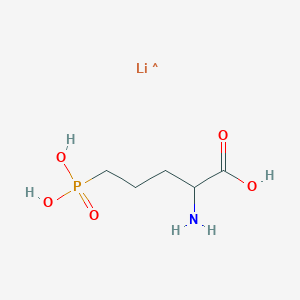
AP-5 LITHIUM SALT
説明
AP-5 Lithium Salt, also known as DL-2-Amino-5-phosphonovaleric acid lithium salt, has the molecular formula C5H11NO5PLi . It is a compound with a molecular weight of 204.1 g/mol .
Molecular Structure Analysis
The molecular structure of AP-5 Lithium Salt consists of lithium (Li), carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and phosphorus (P) atoms . The InChI string representation of its structure is InChI=1S/C5H12NO5P.Li .
Physical And Chemical Properties Analysis
AP-5 Lithium Salt has several computed properties. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6. It has a rotatable bond count of 5. Its exact mass and monoisotopic mass are 204.06131292 g/mol. It has a topological polar surface area of 121 Ų. It has a heavy atom count of 13 .
科学的研究の応用
Lithium Extraction from Salt Lake Brine
Lithium extraction from Salt Lake brine is simpler than lithium extraction from ore, lower cost, less environmental pollution and can meet the current demand of lithium products market . Countries around the world have turned to the development of lithium extraction from Salt Lake brine as a major direction .
Membrane Technology for Lithium Extraction
The main membrane related technologies for lithium extraction from Salt Lake brine are: nanofiltration membrane filtration, electrodialysis, ion exchange adsorption and covalent organic skeleton membrane separation . These technologies are being used to improve the efficiency of lithium extraction.
Lithium-ion Batteries (LIBs)
Lithium and compounds have high electrochemical activity and the highest specific heat capacity of all solid elements, making them particularly useful in rechargeable lithium-ion batteries (LIBs) for electronics, electric vehicles (EVs), and energy storage .
Chemical and Pharmaceutical Industries
There is also a huge demand for lithium in chemical and pharmaceutical industries . The global lithium consumption is expected to increase significantly to 95,000 tons by 2025 .
Solar-driven Membrane Separation
Solar-driven membrane separation for direct lithium extraction from artificial salt-lake brine has been developed . This process exhibits excellent lithium extraction capability .
Lithium Extraction from Artificial Salt-lake Brine
The direct extraction of lithium from salt-lake brines by utilizing the synergistic effect of ion separation membrane and solar-driven evaporator has been reported . This research combines ion separation with solar-driven evaporation to directly obtain LiCl powder, providing an efficient and sustainable approach for lithium extraction .
将来の方向性
While the future directions specific to AP-5 Lithium Salt are not detailed in the search results, lithium-based batteries are under widespread evaluation as an energy storage solution for grid applications and as major power sources for transportation . The development of multivalent metal-ion batteries also depends on whether the multivalent metals bring enough benefits over lithium to be worthy of being considered as alternatives .
特性
InChI |
InChI=1S/C5H12NO5P.Li/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZKFOFTBAZHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C(CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12LiNO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585070 | |
| Record name | PUBCHEM_16218948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ap-5 lithium salt | |
CAS RN |
125229-62-1 | |
| Record name | PUBCHEM_16218948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






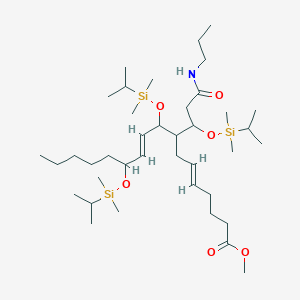

![2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B56041.png)

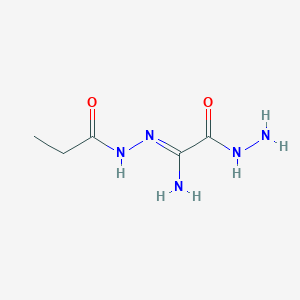
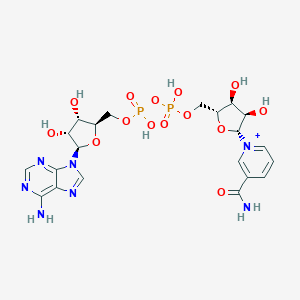

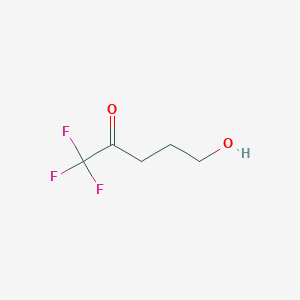


![3-[4-(Diethylamino)phenyl]prop-2-enenitrile](/img/structure/B56058.png)